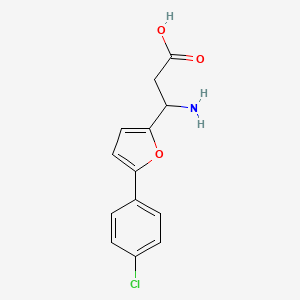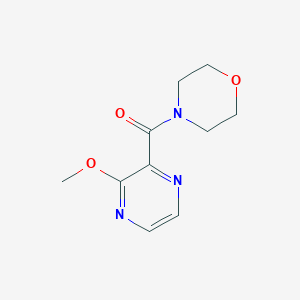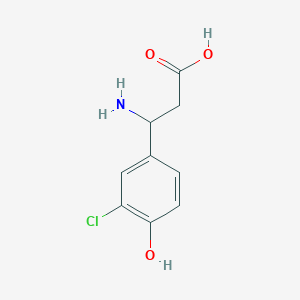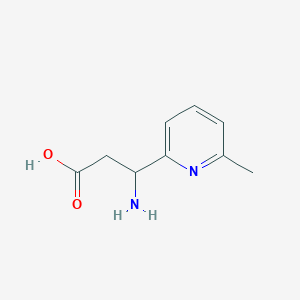
1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine
Übersicht
Beschreibung
1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine, also known as Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipalmitin- (palmitoyl-d31)2, is a product in the category of Stable Isotope Labeled (SIL) Lipids . It is a zwitterionic glycerophospholipid commonly used in the formation of lipid monolayers, bilayers, and liposomes for use in a variety of applications .
Synthesis Analysis
The synthesis of 1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine involves deuteration on the alpha carbons, which is 50-60% enriched . The product is manufactured by FB Reagents .Molecular Structure Analysis
The molecular formula of 1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine is C40H18D62NO8P . The molecular weight is 796.42 . The Smiles and Isomeric Smiles provide a textual representation of the compound’s structure .Chemical Reactions Analysis
While specific chemical reactions involving 1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine are not detailed in the search results, it is known that this compound is a weak activator of protein kinase C (PKC) .Physical And Chemical Properties Analysis
1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine is a solid at room temperature . It is supplied as neat or in solution and should be stored in a freezer .Wissenschaftliche Forschungsanwendungen
Hysteresis Phenomenon Research
DPPC-d62 is used in the study of the hysteresis phenomenon in monolayers. This research considers several variables, including temperature, compression and expansion rates, residence time, and subphase content . The hysteresis loop, representing dissipated energy, provides valuable insights into the monolayer’s viscoelasticity, molecular packing, phase transition changes, and resistance during the isocycle process .
Drug Delivery Systems
The knowledge gained from the study of DPPC-d62 monolayers can aid in the development of precise models and strategies for controlling and manipulating monolayer properties. This has potential applications in drug delivery systems .
Surface Coatings
DPPC-d62 monolayers can be used in the development of surface coatings. The ability to control and manipulate the properties of these monolayers can lead to the creation of specialized coatings with desired characteristics .
Investigation into Air Penetration into Alveoli
The study of DPPC-d62 monolayers can provide insights into the behavior of alveoli, the tiny air sacs in the lungs. This can lead to a better understanding of how air penetrates into these sacs .
Blinking Mechanism Research
Research into the properties and behavior of DPPC-d62 monolayers can also contribute to our understanding of the blinking mechanism .
Liposome Research
DPPC-d62 is used in the study of liposomes, which are small spherical vesicles. They can be used to deliver drugs and genetic material into cells .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine is intended for use as an internal standard for the quantification of 1,2-dipalmitoyl-sn-glycero-3-PC . It has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes . Incorporation of glycosphingolipid antigens into DPPC-containing liposomes increases the immunogenicity of the antigens in mice .
Eigenschaften
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-PWXLRKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677033 | |
| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine | |
CAS RN |
25582-63-2 | |
| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of deuteration in DPPC-d62?
A1: Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope. This isotopic substitution does not significantly alter the chemical properties of DPPC but introduces distinct spectral signatures detectable by techniques like deuterium nuclear magnetic resonance (2H-NMR) and infrared (IR) spectroscopy. This allows researchers to specifically track DPPC-d62 within complex lipid mixtures. [, , , , , , , , ]
Q2: How is the conformational order of DPPC-d62 acyl chains determined?
A2: The conformational order of DPPC-d62 acyl chains, indicating the packing and fluidity of the membrane, can be assessed by analyzing the CD2 stretching vibrations in the infrared (IR) spectrum or by measuring quadrupolar splittings in 2H-NMR spectra. These parameters are sensitive to changes in the trans-gauche isomerization of the acyl chains, reflecting the transition between ordered (gel) and disordered (fluid) phases. [, , , , , , , , ]
Q3: Why is DPPC-d62 often used in binary or ternary lipid mixtures?
A3: DPPC-d62 is frequently incorporated into model membranes composed of other phospholipids, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and cholesterol to mimic the complex composition of natural cell membranes. This allows researchers to investigate the influence of lipid composition on membrane properties and the partitioning behavior of various molecules. [, , , , , , ]
Q4: How does DPPC-d62 behave in the presence of cholesterol?
A4: Cholesterol plays a crucial role in modulating the properties of biological membranes. In binary mixtures, cholesterol has been observed to promote the formation of a liquid-ordered (lo) phase in DPPC-d62 bilayers, characterized by increased order and reduced fluidity compared to the liquid-disordered (ld) phase. This lo phase is thought to be relevant to the formation of lipid rafts in cell membranes. [, , , ]
Q5: How is DPPC-d62 employed to study pulmonary surfactant function?
A5: DPPC-d62 serves as a model component of pulmonary surfactant, a complex mixture of lipids and proteins lining the alveoli in the lungs, which is crucial for reducing surface tension and preventing alveolar collapse. By incorporating DPPC-d62 into model surfactant systems, researchers can investigate the molecular mechanisms underlying surfactant function and the impact of factors like lipid composition, protein interactions, and surface pressure on its biophysical properties. [, , , , , ]
Q6: How can DPPC-d62 be utilized to study lipid-protein interactions?
A6: DPPC-d62, when incorporated into model membranes, can be used to investigate the interaction of proteins with lipid bilayers. Spectroscopic techniques, such as 2H-NMR and IR, can monitor changes in DPPC-d62 acyl chain order, dynamics, and phase behavior upon protein binding, providing insights into the protein's influence on membrane structure and function. [, , , , , ]
Q7: Can DPPC-d62 be used to study the effects of external agents on membranes?
A7: Yes, DPPC-d62 can be used to investigate the effects of various external agents, such as pressure, temperature, and small molecules like anesthetics, on membrane properties. Changes in DPPC-d62 behavior, monitored through spectroscopic techniques, can elucidate the mechanisms of action of these agents on lipid bilayers. [, , ]
Q8: What are the advantages of using DPPC-d62 in Langmuir-Blodgett films?
A8: Langmuir-Blodgett techniques enable the controlled deposition of lipid monolayers or bilayers onto solid supports, mimicking the organization of biological membranes. Incorporating DPPC-d62 into these films allows for the application of surface-sensitive techniques, such as IR reflection-absorption spectroscopy (IRRAS) and atomic force microscopy (AFM), to probe the structure and properties of the lipid layers with high spatial resolution. [, , , ]
Q9: How is DPPC-d62 detected and quantified in biological samples?
A9: The deuterium labeling in DPPC-d62 enables its specific detection and quantification in complex biological samples using techniques like mass spectrometry. This is particularly valuable in studies investigating the distribution, metabolism, and clearance of DPPC-d62 in vivo. [, ]
Q10: What are the limitations of using DPPC-d62 in membrane research?
A10: While a valuable tool, it's crucial to acknowledge that DPPC-d62 represents a simplified model of complex biological membranes. Extrapolating findings from DPPC-d62-based studies to physiological settings requires careful consideration of factors like lipid diversity, protein interactions, and the dynamic nature of cellular environments. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





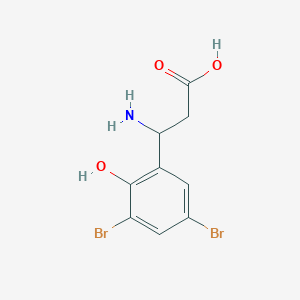
![5-Bromo-2-[(4,4-dimethoxycyclohexa-2,5-dien-1-ylidene)(phenyl)methyl]phenol](/img/structure/B1504291.png)
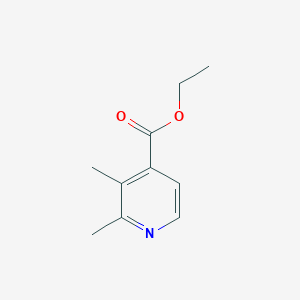

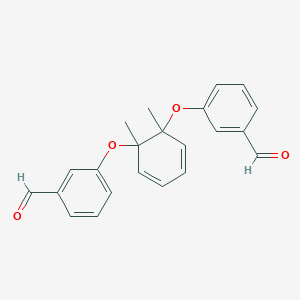

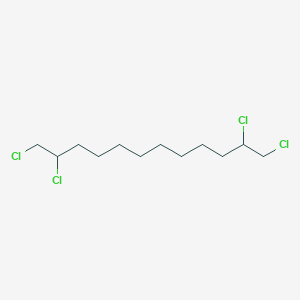
![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)
